molecular formula C15H20F2N2O B5252510 2,6-difluoro-N-(1-isopropyl-4-piperidinyl)benzamide

2,6-difluoro-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No.: B5252510
M. Wt: 282.33 g/mol
InChI Key: FJEVXOJWHWKHTG-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(1-isopropyl-4-piperidinyl)benzamide is a chemical compound with the molecular formula C15H20F2N2O. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, an isopropyl group attached to the nitrogen atom of the piperidine ring, and a benzamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-isopropyl-4-piperidinyl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The isopropyl group is introduced via alkylation reactions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced to the benzene ring through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the fluorinated benzene ring. This is typically achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and reaction time. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(1-isopropyl-4-piperidinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

2,6-Difluoro-N-(1-isopropyl-4-piperidinyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-isopropyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-(1-methyl-4-piperidinyl)benzamide
  • 2,6-Difluoro-N-(1-ethyl-4-piperidinyl)benzamide
  • 2,6-Difluoro-N-(1-propyl-4-piperidinyl)benzamide

Uniqueness

2,6-Difluoro-N-(1-isopropyl-4-piperidinyl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The fluorine atoms also contribute to its distinct properties, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2,6-difluoro-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O/c1-10(2)19-8-6-11(7-9-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEVXOJWHWKHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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